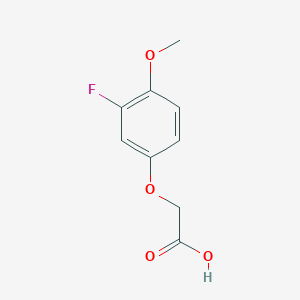

2-(3-Fluoro-4-methoxyphenoxy)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(3-Fluoro-4-methoxyphenoxy)acetic acid is an organic compound with the molecular formula C9H9FO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a fluoro and a methoxy group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoro-4-methoxyphenoxy)acetic acid typically involves the reaction of 3-fluoro-4-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(3-Fluoro-4-methoxyphenoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.

Reduction: The fluoro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(3-carboxy-4-methoxyphenoxy)acetic acid.

Reduction: Formation of 2-(4-methoxyphenoxy)acetic acid.

Substitution: Formation of various substituted phenoxyacetic acids depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Anticancer Activity

Recent studies have indicated that derivatives of 2-(3-Fluoro-4-methoxyphenoxy)acetic acid exhibit significant anticancer properties. For instance, a study published in the Journal of Medicinal Chemistry highlighted that compounds with similar structures were effective in inhibiting cancer cell proliferation through the modulation of specific signaling pathways, such as the PI3K/Akt pathway .

1.2 TRPM8 Modulation

The compound has been investigated as a potential modulator of the TRPM8 ion channel, which plays a role in sensory perception and pain management. A patent application describes various derivatives of this compound that demonstrate efficacy in modulating TRPM8 activity, suggesting potential therapeutic applications for pain relief and sensory disorders .

Agricultural Applications

2.1 Herbicidal Properties

Research has shown that this compound possesses herbicidal properties, making it useful in agricultural settings. A study demonstrated its effectiveness against various weed species, indicating its potential as a selective herbicide that could minimize crop damage while controlling unwanted vegetation .

2.2 Plant Growth Regulation

This compound has also been explored for its role as a plant growth regulator. It was found to influence growth patterns and yield in certain crops, suggesting its utility in enhancing agricultural productivity .

Synthesis and Characterization

3.1 Synthetic Routes

The synthesis of this compound typically involves nucleophilic substitution reactions where phenolic compounds are reacted with acetic acid derivatives under specific conditions to yield the desired product. Various reaction conditions have been optimized to enhance yield and purity .

3.2 Characterization Techniques

Characterization of the compound is commonly performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and assess purity.

Case Studies

Mécanisme D'action

The mechanism of action of 2-(3-Fluoro-4-methoxyphenoxy)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate various biochemical processes, leading to its observed effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-Fluoro-4-methoxyphenylacetic acid

- 2-(4-Methoxyphenoxy)acetic acid

- 2-(3-Fluoro-4-hydroxyphenoxy)acetic acid

Uniqueness

2-(3-Fluoro-4-methoxyphenoxy)acetic acid is unique due to the presence of both fluoro and methoxy substituents on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties compared to similar compounds with different substituents.

Activité Biologique

2-(3-Fluoro-4-methoxyphenoxy)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an agonist for free fatty acid receptors. This article provides a detailed overview of its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a fluorine atom and a methoxy group , which contribute to its biological activity. The structural formula can be represented as follows:

This structure allows for interactions with various biological targets, influencing metabolic pathways related to lipid metabolism and glucose homeostasis.

Research indicates that this compound may modulate metabolic pathways through its interaction with free fatty acid receptors (FFARs). These receptors play critical roles in regulating energy homeostasis and inflammation. The compound's agonistic activity on FFARs suggests potential therapeutic applications in treating metabolic disorders such as diabetes and obesity .

Comparative Biological Activity

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains fluorine and methoxy groups | Potential agonist for FFARs |

| 2-(4-Fluorophenoxy)acetic acid | Lacks methoxy group | Moderate receptor activity |

| 2-(3-Methoxyphenoxy)acetic acid | Lacks fluorine | Exhibits anti-inflammatory effects |

| 2-(3-Fluoro-4-hydroxyphenoxy)acetic acid | Hydroxy group instead of methoxy | Potential antioxidant |

| 2-(3-Fluoro-4-trifluoromethylphenoxy)acetic acid | Contains trifluoromethyl group | Enhanced metabolic effects |

Synthesis and Derivatives

The synthesis of this compound typically involves several steps, including:

- Formation of the Phenoxy Group : Achieved through reactions involving aryl halides and phenols.

- Introduction of Fluorine and Methoxy Groups : Utilizes electrophilic aromatic substitution.

- Acetic Acid Attachment : Involves linking the phenolic compound to an acetic acid moiety via esterification or direct acylation methods.

These synthetic routes allow for variations in yield depending on the reaction conditions .

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various applications:

- Metabolic Regulation : A study demonstrated that compounds similar to this compound could significantly influence lipid metabolism and glucose levels, indicating its potential role in managing metabolic disorders .

- Pharmacological Profile Optimization : Interaction studies have focused on elucidating how this compound interacts with biological receptors, which is crucial for optimizing its pharmacological profile .

Propriétés

IUPAC Name |

2-(3-fluoro-4-methoxyphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO4/c1-13-8-3-2-6(4-7(8)10)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPRSDZJKBNBKSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)OCC(=O)O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.